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Compound of Interest

Compound Name: 10-Chloro-10H-phenothiazine

Cat. No.: B15163232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for 10-Chloro-10H-phenothiazine. Due to the limited
availability of direct experimental data for this specific compound, this guide combines
established knowledge of the parent 10H-phenothiazine molecule with predictive analysis
based on known effects of N-chlorination on similar heterocyclic systems. This document aims
to serve as a valuable resource for researchers engaged in the synthesis, characterization, and
application of novel phenothiazine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 10-Chloro-10H-phenothiazine. These predictions
are based on an analysis of the spectroscopic data of 10H-phenothiazine and the anticipated
electronic effects of a chlorine atom attached to the nitrogen atom.

Table 1: Predicted 'H and **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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T NIV Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-1, H-9 7.30-7.45 m

H-2, H-8 7.15-7.25 m

H-3, H-7 7.00-7.10 m

H-4, H-6 7.45 -7.60 m

13C NMR Predicted Chemical Shift (6, ppm)

C-1,C-9 127.5-129.0

C-2,C-8 126.0 - 127.5

C-3,C-7 123.0- 1245

C-4,H-6 128.0- 129.5

C-4a, C-5a 143.0 - 144.5

C-10a, C-9a 125.0 - 126.5

Note: The predicted shifts account for the electron-withdrawing nature of the N-Cl bond, which
is expected to deshield the aromatic protons and carbons compared to the parent 10H-
phenothiazine.

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3050 - 3100 Medium C-H stretch (aromatic)
1580 - 1600 Medium C=C stretch (aromatic)
1450 - 1480 Strong C=C stretch (aromatic)
1240 - 1260 Strong C-N stretch

740 - 760 Strong C-H out-of-plane bend
680 - 720 Medium C-S stretch

650 - 700 Medium N-ClI stretch

Table 3: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

miz Relative Intensity (%) Assighment

[M]* (Molecular ion with 35Cl/

233/235 100/33 _

37Cl isotopes)
198 80 [M-CI*
166 40 [M-CI-S]*

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of 10-
Chloro-10H-phenothiazine and the acquisition of its spectroscopic data.

Synthesis of 10-Chloro-10H-phenothiazine

This synthesis is a plausible route based on the N-chlorination of secondary amines.
Materials:

e 10H-phenothiazine
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tert-Butyl hypochlorite (t-BuOCI)

Dichloromethane (CH2Cl2)

Sodium sulfate (Naz2S0a)

Hexane

Procedure:

e In a round-bottom flask, dissolve 10H-phenothiazine in dichloromethane at 0°C under an
inert atmosphere.

o Slowly add a solution of tert-butyl hypochlorite in dichloromethane to the stirred solution.

 Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

o Upon completion, wash the reaction mixture with water and brine.

e Dry the organic layer over anhydrous sodium sulfate and filter.

» Remove the solvent under reduced pressure to yield the crude product.

o Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
dichloromethane/hexane) to obtain 10-Chloro-10H-phenothiazine.

Synthesis of 10-Chloro-10H-phenothiazine

t-BuOCl in CH2Cl2 —v

Aqueous Workup Drying (Na2SOs) gmmg Solvent Evaporation Recrystallization 10-Chloro-10H-phenothiazine
10H-phenothiazine in CHzClz
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Plausible synthesis workflow for 10-Chloro-10H-phenothiazine.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized compound like 10-Chloro-10H-phenothiazine.

Spectroscopic Characterization Workflow
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Analyze Functional Groups Analyze Fragmentation

Correlate Spectroscopic Data

Confirm Structure of
10-Chloro-10H-phenothiazine
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General workflow for spectroscopic characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified 10-Chloro-10H-
phenothiazine in about 0.6 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Record the *H and 3C NMR spectra on a spectrometer operating at a
suitable frequency (e.g., 400 MHz for 1H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Record the IR spectrum of the KBr pellet using a Fourier-transform infrared
(FTIR) spectrometer over the range of 4000-400 cm~1.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically using a direct insertion probe for solid samples.

lonization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and
fragment ions.

Data Acquisition: Record the mass spectrum, scanning a suitable mass-to-charge (m/z)
range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the molecular weight and structural features of the compound.
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Disclaimer

The spectroscopic data presented in this guide for 10-Chloro-10H-phenothiazine are
predicted values and have not been experimentally verified from published literature for this
specific compound. These predictions are intended to provide a reasonable estimation based
on the known properties of related compounds. Researchers should perform their own
experimental characterization to confirm these findings.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 10-Chloro-10H-
phenothiazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15163232#spectroscopic-data-nmr-ir-mass-of-10-
chloro-10h-phenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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